molecular formula C₃₅H₃₅NO₆ B1140175 Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime CAS No. 91364-14-6

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime

Cat. No. B1140175
CAS RN: 91364-14-6
M. Wt: 565.66
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of mannose derivatives with various reagents to introduce protective groups or modify functional groups. For instance, the reaction of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose with specific phosphorane, catalyzed by benzoic acid, yields derivatives in good yield, illustrating a method for constructing complex mannose derivatives (Herrera & Baelo, 1985)(Herrera & Baelo, 1985).

Molecular Structure Analysis

Structural analysis through techniques like X-ray crystallography provides insights into the conformation and geometry of mannose derivatives. Krajewski et al. (1994) detailed the crystal structure of methyl 6-deoxy-2,3-O-isopropylidene-α-D-manno-heptofuranoside, revealing its orthorhombic system and envelop conformations, which can be instrumental in understanding the structural nuances of similar compounds (Krajewski et al., 1994).

Chemical Reactions and Properties

Reactivity studies, such as those involving triorganostannylmethyl derivatives of mannose, shed light on the chemical behavior and potential applications of mannose derivatives in fields like pest control (McDonough, Taylor, & Wardell, 1989)(McDonough, Taylor, & Wardell, 1989). These studies help in understanding the functional group transformations and reactivity patterns of mannose derivatives.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are critical for applications in synthesis and formulation. Investigations into compounds like methyl 6-deoxy-2,3-O-isopropylidene-α-D-manno-heptofuranoside offer valuable data on these aspects, facilitating the manipulation and application of these substances in various chemical contexts (Krajewski et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for harnessing these compounds in synthetic chemistry. Research on the preparation and properties of derivatives provides insights into these aspects, enabling targeted synthesis and application in complex molecular constructions (McDonough, Taylor, & Wardell, 1989)(McDonough, Taylor, & Wardell, 1989).

Safety And Hazards

I couldn’t find specific safety and hazard information for Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

N-[1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35NO6/c1-34(2)41-31-30(40-33(32(31)42-34)38-23-25-15-7-3-8-16-25)29(36-37)24-39-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33,37H,23-24H2,1-2H3/t30-,31?,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWHXXQJPZKJKR-FEHQCYDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime

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